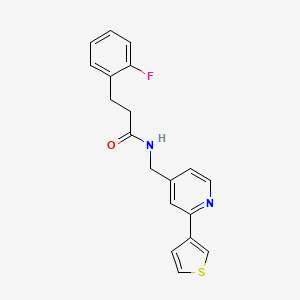
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, with the CAS number 2034476-88-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H17FN2OS, with a molecular weight of 340.4 g/mol. The structure includes a fluorophenyl group and a thiophenyl-pyridine derivative, suggesting potential interactions with biological targets such as receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2OS |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2034476-88-3 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, N-Heterocycles have shown promise as antiviral agents against various viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV). The compound's structural features may contribute to its efficacy in inhibiting viral replication pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines, suggesting that this compound may also possess similar activity.
Case Studies
- Antiviral Efficacy : A study conducted on a series of thiazole derivatives showed that modifications in the structure significantly affected their antiviral activity. The IC50 values for these compounds ranged from 0.26 μM to 32.2 μM against HCV NS5B RNA polymerase, indicating a strong correlation between structural features and biological efficacy .
- Cytotoxicity Against Cancer Cells : Research on related compounds has indicated that certain derivatives can inhibit cell proliferation in breast cancer cell lines with IC50 values around 10 µM. The mechanism involves the modulation of apoptosis-related proteins, enhancing the potential of these compounds as therapeutic agents .
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound may bind to specific receptors or enzymes involved in viral replication or cancer cell survival.
- Signal Transduction Modulation : It potentially alters key signaling pathways that lead to apoptosis or inhibition of viral replication.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIBEKXTMYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














